molecular formula C12H24N2O8S2 B13998764 Hydracrylamide,N'-tetramethylenebis-, dimethanesulfonate CAS No. 36762-91-1

Hydracrylamide,N'-tetramethylenebis-, dimethanesulfonate

Cat. No.: B13998764
CAS No.: 36762-91-1
M. Wt: 388.5 g/mol
InChI Key: OWOPVWWXVFAJKV-UHFFFAOYSA-N
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Description

3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is a complex organic compound characterized by the presence of multiple sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylsulfonyloxypropanoic acid with butylamine to form an intermediate, which is then further reacted with 3-methylsulfonyloxypropanoic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylsulfonyloxypropanoic acid
  • 3-Methylsulfonyloxypropanoic anhydride
  • N-Butyl-3-methylsulfonyloxypropanamide

Uniqueness

3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is unique due to its multiple sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Properties

CAS No.

36762-91-1

Molecular Formula

C12H24N2O8S2

Molecular Weight

388.5 g/mol

IUPAC Name

[3-[4-(3-methylsulfonyloxypropanoylamino)butylamino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C12H24N2O8S2/c1-23(17,18)21-9-5-11(15)13-7-3-4-8-14-12(16)6-10-22-24(2,19)20/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

OWOPVWWXVFAJKV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC(=O)NCCCCNC(=O)CCOS(=O)(=O)C

Origin of Product

United States

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